2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out under acidic or basic conditions to facilitate cyclization.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the pyrazole ring.
Methylation: The methylation of the pyrazole ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be achieved by reacting the methylated nitropyrazole with chloroacetic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to convert the nitro group to other functional groups.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyrazoles: Electrophilic substitution reactions yield various substituted pyrazoles.
Scientific Research Applications
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-1H-pyrazole-4-carboxylic acid
- 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid
- 4-nitro-1H-pyrazole-3-carboxylic acid
Uniqueness
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid is unique due to the presence of both the nitro group and the acetic acid moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Properties
CAS No. |
1177728-01-6 |
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Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-(1-methyl-4-nitropyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-5(9(12)13)4(7-8)2-6(10)11/h3H,2H2,1H3,(H,10,11) |
InChI Key |
FKMNUMSEVMZIIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CC(=O)O)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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